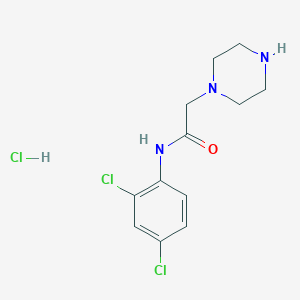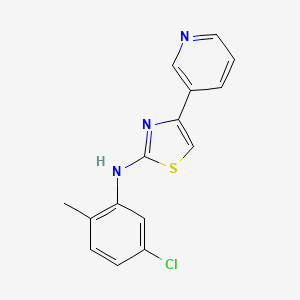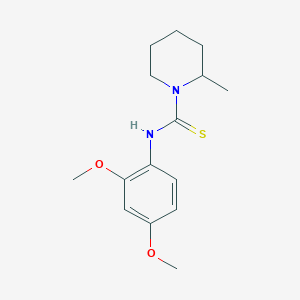![molecular formula C17H18N2O2S B4136359 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4136359.png)
2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide, also known as MECA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MECA is a thioamide derivative of 2-methoxybenzamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, protection of neurons from oxidative stress, and antibacterial and antifungal activity. 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its potent activity against cancer cells and its ability to protect neurons from oxidative stress. However, 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as inflammation and autoimmune diseases, and the development of 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide-based drugs for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide and its potential toxicity.
Aplicaciones Científicas De Investigación
2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In antimicrobial activity, 2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been shown to have potent antibacterial and antifungal activity.
Propiedades
IUPAC Name |
2-methoxy-N-(1-phenylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(13-8-4-3-5-9-13)18-17(22)19-16(20)14-10-6-7-11-15(14)21-2/h3-12H,1-2H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOVCSQEOIGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136287.png)

![2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4136294.png)
![ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4136298.png)
![3-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4136306.png)



![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-phenylbenzamide](/img/structure/B4136326.png)
![4-[2-(cyclopentyloxy)phenyl]-6-methyl-N-(3-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136327.png)
![N-(3-chlorophenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4136361.png)
![1-(3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4136367.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4136374.png)